2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde
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Overview
Description
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with a unique structure that includes a chloro group and two methyl groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde typically involves the chlorination of 5,5-dimethylcyclohexa-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further improve the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde has found extensive applications in scientific research across various domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways The chloro and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A structurally related compound with similar chemical properties.
2-Chlorodimedone: Another related compound used in various chemical applications.
Uniqueness
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde stands out due to its unique combination of a chloro group and an aldehyde group on a cyclohexadiene ring
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H11ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h3-4,6H,5H2,1-2H3 |
InChI Key |
CZCKWULFCQVVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C=C1)Cl)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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